Corynan-17-ol
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Overview
Description
Corynan-17-ol is a natural product found in Aspidosperma excelsum, Strychnos johnsonii, and other organisms with data available.
Scientific Research Applications
Insecticide and Pest Control
Corynan-17-ol derivatives have been studied for their potential as eco-friendly insecticides. In a study by Baranitharan et al. (2020), a compound derived from Citrus limetta, which includes Corynan-17-0l,18,19-didehydro-10-methoxy-, acelate (ester), was found effective against mosquito larvae, showing promise as a human-safe, environmentally friendly approach to pest control (Baranitharan et al., 2020).
Pharmaceutical Research
The compound has been a focus in pharmaceutical research due to its presence in various medicinal plants. For instance, Habib and Court (1974) identified Corynan-17-ol in the alkaloids of Rauwolfia caffra leaves, which are known for their pharmacological properties (Habib & Court, 1974).
Biotechnology and Industrial Applications
In the field of biotechnology, Corynebacterium glutamicum, a bacterium that utilizes compounds similar to Corynan-17-ol in its metabolic pathways, has been engineered for the production of amino acids and other bio-products. Jetten and Sinskey (1995) highlighted the genetic manipulation of this bacterium for amino acid production, showcasing the industrial relevance of related compounds (Jetten & Sinskey, 1995).
Biochemical Studies
The biochemical properties of Corynan-17-ol and its derivatives are also a topic of interest. For example, studies on Corynebacterium glutamicum have provided insights into lipid biosynthesis pathways, which are relevant to understanding compounds like Corynan-17-ol. Mishra et al. (2011) investigated lipomannan and lipoarabinomannan biosynthesis in Corynebacterineae, contributing to the broader understanding of these biochemical processes (Mishra et al., 2011).
properties
CAS RN |
2270-72-6 |
---|---|
Product Name |
Corynan-17-ol |
Molecular Formula |
C19H26N2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-[(2R,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]ethanol |
InChI |
InChI=1S/C19H26N2O/c1-2-13-12-21-9-7-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14(13)8-10-22/h3-6,13-14,18,20,22H,2,7-12H2,1H3/t13-,14-,18-/m0/s1 |
InChI Key |
KBMIVGVAJKVWBU-DEYYWGMASA-N |
Isomeric SMILES |
CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1CCO)NC4=CC=CC=C34 |
SMILES |
CCC1CN2CCC3=C(C2CC1CCO)NC4=CC=CC=C34 |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1CCO)NC4=CC=CC=C34 |
synonyms |
dihydrocorynantheol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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